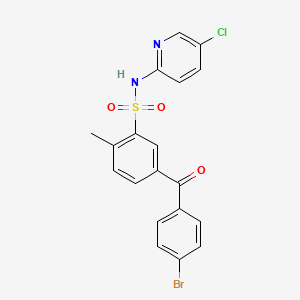![molecular formula C16H18ClN3O3S B3729354 2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide
Descripción general
Descripción
2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DIDS and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide involves the inhibition of various ion channels, including CFTR, calcium-activated chloride channels, and volume-regulated anion channels. DIDS binds to these channels and blocks their activity, leading to changes in ion transport and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide are diverse and depend on the specific ion channels that are inhibited. In cystic fibrosis, DIDS increases chloride transport in the lungs, leading to improved lung function. In epilepsy, DIDS reduces seizure frequency and severity by modulating neuronal excitability. In cancer, DIDS inhibits cell growth and proliferation by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in lab experiments is its ability to selectively inhibit specific ion channels, allowing for the study of their individual roles in cellular function. However, one limitation is that DIDS may have off-target effects on other ion channels or cellular processes, which can complicate data interpretation.
Direcciones Futuras
Future research on 2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide could focus on its potential therapeutic applications in other diseases, such as hypertension and diabetes. Additionally, further studies could investigate the underlying mechanisms of DIDS' effects on ion channels and cellular function, as well as the development of more selective inhibitors for specific ion channels.
Aplicaciones Científicas De Investigación
2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, epilepsy, and cancer. In cystic fibrosis, DIDS has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride transport in the lungs. In epilepsy, DIDS has been shown to reduce seizure frequency and severity. In cancer, DIDS has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)12-8-9-14(17)13(11-12)16(21)19-15-7-5-6-10-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUVDQIBHHMUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(diethylsulfamoyl)-N-pyridin-2-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B3729284.png)
![2-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3729285.png)
![5-(4-fluorophenyl)-7-(pentafluoroethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3729291.png)
![3-[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3729293.png)
![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one](/img/structure/B3729298.png)
![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B3729306.png)
![[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-thienyl)methanone](/img/structure/B3729309.png)
![[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B3729316.png)
![2-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729320.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3729364.png)
![N-(2,6-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729372.png)
![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729379.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B3729394.png)